molecular formula C8H8Cl2N2O2 B1296685 2-(2,4-Dichlorophenoxy)acetohydrazide CAS No. 28236-62-6

2-(2,4-Dichlorophenoxy)acetohydrazide

Cat. No.: B1296685
CAS No.: 28236-62-6
M. Wt: 235.06 g/mol
InChI Key: OEYOIIKYUVBUJN-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)acetohydrazide is an organic compound with the molecular formula C8H8Cl2N2O2 It is a derivative of phenoxyacetic acid and is characterized by the presence of two chlorine atoms on the benzene ring and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,4-Dichlorophenoxy)acetohydrazide can be synthesized through the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate. The reaction typically involves the following steps:

    Preparation of 2,4-Dichlorophenoxyacetic Acid: This compound can be prepared by the chlorination of phenoxyacetic acid using chlorine gas in the presence of a catalyst.

    Formation of this compound: The 2,4-dichlorophenoxyacetic acid is then reacted with hydrazine hydrate in a solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to other functional groups such as amines.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines or other reduced products.

    Substitution: Formation of substituted phenoxyacetic acid derivatives.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its bio

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O2/c9-5-1-2-7(6(10)3-5)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYOIIKYUVBUJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310051
Record name 2-(2,4-dichlorophenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28236-62-6
Record name 28236-62-6
Source DTP/NCI
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Record name 2-(2,4-dichlorophenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 28236-62-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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